molecular formula C18H9F6N3O6 B2948197 5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine CAS No. 328289-12-9

5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine

Cat. No.: B2948197
CAS No.: 328289-12-9
M. Wt: 477.275
InChI Key: LUEMLCVBTMIERZ-UHFFFAOYSA-N
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Description

5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine is an organic compound characterized by the presence of nitro and trifluoromethoxy groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution of chlorine atoms with the phenoxy groups. The nitro group is then introduced through nitration using a mixture of nitric acid and sulfuric acid under controlled conditions to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 5-Amino-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Hydrolysis: Cleaved pyrimidine derivatives.

Scientific Research Applications

5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: A precursor in the synthesis of 5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine.

    3-(Trifluoromethoxy)phenol: Another precursor used in the synthesis.

    5-Amino-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine: A reduction product of the nitro compound.

Uniqueness

This compound is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy groups enhance the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications. This combination of functional groups makes the compound versatile for various applications in research and industry.

Properties

IUPAC Name

5-nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F6N3O6/c19-17(20,21)32-12-5-1-3-10(7-12)30-15-14(27(28)29)16(26-9-25-15)31-11-4-2-6-13(8-11)33-18(22,23)24/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEMLCVBTMIERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)OC2=C(C(=NC=N2)OC3=CC(=CC=C3)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F6N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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